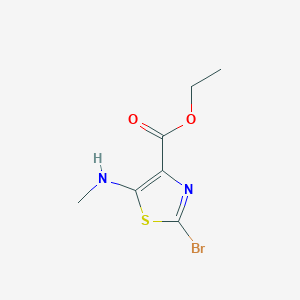

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S/c1-3-12-6(11)4-5(9-2)13-7(8)10-4/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVRHFLKKZUPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-chloroacetoacetate with methylamine and thiourea. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.

Major Products Formed

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate has shown promise in medicinal chemistry, particularly in the following areas:

- Antimicrobial Activity : Research indicates significant antimicrobial effects against various pathogens. For instance, studies have reported its efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations demonstrating effectiveness in inhibiting growth.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer cell lines. A study highlighted its potential as an anticancer agent by demonstrating cytotoxic effects on specific tumor cells, indicating a need for further exploration into its mechanisms of action.

| Application | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; potential for use in pharmaceuticals. |

| Anticancer | Exhibits cytotoxic properties; further research needed to elucidate mechanisms. |

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications where it can be utilized as a biopesticide. Its effectiveness against plant pathogens suggests potential use in crop protection.

- Biopesticide Development : Studies have indicated that derivatives of thiazole compounds can inhibit fungal growth on crops, leading to reduced crop loss and improved yields.

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex thiazole derivatives that are used in various industrial applications.

- Dye Production : The compound is utilized in the synthesis of dyes due to its stability and reactivity.

- Polymer Chemistry : It can act as a precursor for creating polymers with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several strains of bacteria and fungi. The research involved testing various concentrations of the compound against Staphylococcus aureus and Candida albicans, with results indicating significant inhibition at lower concentrations.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The study focused on its ability to induce apoptosis in human cancer cells, suggesting potential pathways for therapeutic development.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The target compound’s bromine atom distinguishes it from analogs with non-halogen substituents. For example:

- Ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate (CAS: 1228281-54-6): Shares the bromine at position 2 but lacks the methylamino group at position 5, replacing it with a primary amine. This difference reduces steric hindrance and alters hydrogen-bonding capacity .

- Ethyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate: Features a difluoropropyl group at position 2 instead of bromine.

- Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate: Lacks bromine at position 2, replacing it with a methylamino group. This substitution eliminates halogen-mediated reactivity but introduces additional amine functionality for derivatization .

Biological Activity

Diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 298.36 g/mol. Its structural features include a thieno[2,3-c]pyridine core and an amide functional group derived from 3,4-dimethylbenzoic acid.

Anticancer Properties

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that these compounds induced apoptosis in malignant cells while sparing non-malignant cells. The mechanisms involved include:

- Activation of Caspases : Compounds were found to activate caspases-3 and -7, leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest : The compounds caused G2/M phase arrest in the cell cycle of treated cells, contributing to their anticancer effects .

Antimicrobial Activity

Thieno[2,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that these compounds possess activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of thieno[2,3-c]pyridine derivatives on human cancer cells (HL-60 and HSC-4), it was observed that compounds induced significant cell death at micromolar concentrations. The selectivity index (SI) was calculated to evaluate tumor specificity:

Results indicated a high SI value for the tested compounds, suggesting potential as selective anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Researchers employed flow cytometry and Western blot analyses to assess changes in mitochondrial membrane potential and the expression levels of apoptosis-related proteins. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .

Data Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspases; G2/M phase arrest |

| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |

| Selectivity Index (SI) | High SI value | Indicates preferential toxicity towards malignant cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.